molecular formula C20H18F3NO4 B2857080 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid CAS No. 2172448-56-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid

Cat. No.: B2857080
CAS No.: 2172448-56-3
M. Wt: 393.362
InChI Key: URYBKKSQSCMAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid” is a solid substance . It has a molecular weight of 341.36 . The compound is stored in a dry environment at a temperature between 2-8°C .


Physical and Chemical Properties Analysis

This compound has a boiling point of 602.6°C at 760 mmHg . It’s a solid substance stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including compounds similar to the specified chemical structure, have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants enable the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. The interactions between these surfactants and CNTs have been modeled using quantum mechanical computations, highlighting the potential of enzyme-activated CNT surfactants in various scientific applications (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

The compound's structure is related to N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These derivatives have been used in solid-phase synthesis to efficiently produce oligomers varying in length, demonstrating its utility in synthesizing complex biochemical structures and its potential applications in developing novel therapeutics or biological research tools (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group, closely related to the core structure of the specified chemical, is a key component in the solid phase synthesis of peptides. This methodology has been significantly enhanced over the years, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions. The versatility of Fmoc solid phase peptide synthesis represents a unique opportunity for advancements in bioorganic chemistry, suggesting applications of the compound in peptide synthesis and modification (Fields & Noble, 2009).

Novel Fluorophores and Labeling Reagents

Compounds structurally related to the specified chemical have been explored as novel fluorophores for biomedical analysis. These fluorophores exhibit strong fluorescence with a large Stokes' shift in aqueous media, making them valuable for sensitive detection in various scientific and medical research contexts. Their stability against light and heat further underscores their utility as fluorescent labeling reagents, offering new avenues for the detection and analysis of biological molecules (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological systems through its fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(3,3,3-trifluoropropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c21-20(22,23)9-10-24(11-18(25)26)19(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBKKSQSCMAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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